molecular formula C9H7BrClNO B6608033 6-bromoisoquinolin-4-olhydrochloride CAS No. 2839138-30-4

6-bromoisoquinolin-4-olhydrochloride

Cat. No.: B6608033
CAS No.: 2839138-30-4
M. Wt: 260.51 g/mol
InChI Key: PTLGHBCNWYNCEV-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-4-olhydrochloride is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring, with an additional hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoisoquinolin-4-olhydrochloride typically involves the bromination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline. The reaction is carried out in the presence of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using similar catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisoquinolin-4-olhydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives.

Scientific Research Applications

6-Bromoisoquinolin-4-olhydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromoisoquinolin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 6-Bromoisoquinolin-4-olhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups on the isoquinoline ring, along with the hydrochloride group, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-bromoisoquinolin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-5,12H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLGHBCNWYNCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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